dichloronickel;bis(dicyclohexyl(phenyl)phosphanium)

Description

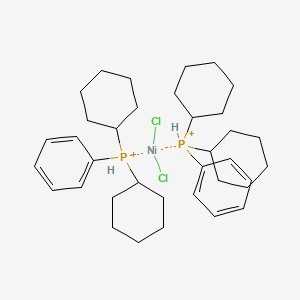

Molecular Formula: C₃₆H₅₄Cl₂NiP₂

Molecular Weight: 678.36 g/mol

CAS Number: 19232-03-2

Appearance: Purple crystalline powder

Hazard Profile: Classified as hazardous (H350: May cause cancer; H315: Causes skin irritation; H319: Causes serious eye irritation) .

Applications: Utilized as a catalyst in organic synthesis, particularly in cross-coupling reactions. Its bulky dicyclohexylphenylphosphine ligands enhance steric hindrance, influencing reaction selectivity and stability .

Properties

IUPAC Name |

dichloronickel;dicyclohexyl(phenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHDJMDCSIPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56Cl2NiP2+2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102986 | |

| Record name | trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-03-2 | |

| Record name | trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(dicyclohexylphenylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coordination Reaction from Nickel(II) Chloride and Dicyclohexylphenylphosphine

- Procedure: A solution of nickel(II) chloride is mixed with two equivalents of dicyclohexylphenylphosphine in an inert solvent under nitrogen. The mixture is stirred for several hours at room temperature or slightly elevated temperature (e.g., 40–60 °C). The complex forms as a solid, which is filtered and dried.

- Yield and Purity: High purity complexes are obtained, often with yields exceeding 80%. The product is typically a purple powder.

- Notes: The bulky phosphine ligands stabilize the nickel center and promote formation of the trans isomer due to steric repulsion.

Use of Preformed Nickel(II) Complexes

- Some methods start from preformed nickel(II) complexes such as NiCl₂(PPh₃)₂ (bis(triphenylphosphine)nickel(II) chloride), which are then treated with dicyclohexylphenylphosphine to substitute the triphenylphosphine ligands.

- This ligand exchange method allows fine control of ligand environment and can improve complex purity.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Nickel source | NiCl₂·6H₂O or anhydrous NiCl₂ | Commercially available |

| Ligand equivalents | 2 equivalents of dicyclohexylphenylphosphine | Stoichiometric ratio for bis complex |

| Solvent | THF, DCM, toluene | Dry, oxygen-free |

| Atmosphere | Nitrogen or argon | Inert atmosphere to avoid oxidation |

| Temperature | Room temperature to 60 °C | Mild heating may accelerate reaction |

| Reaction time | 2–24 hours | Depends on temperature and solvent |

| Product isolation | Filtration, washing, drying | Product is a purple powder |

| Yield | Typically >80% | High purity achievable |

Notes on Alternative or Related Complexes

- Related complexes such as trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride have similar preparation methods but incorporate substituted aryl ligands.

- The preparation methods for these analogues also involve ligand coordination to nickel(II) chloride precursors under inert conditions.

Chemical Reactions Analysis

Types of Reactions

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to form lower oxidation state nickel complexes.

Substitution: Ligand substitution reactions where the dicyclohexylphenylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions such as inert atmosphere and specific temperature ranges .

Major Products

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions may produce new nickel complexes with different ligands .

Scientific Research Applications

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride exerts its effects involves coordination chemistry principles. The nickel center in the compound can coordinate with various ligands, facilitating catalytic reactions. The dicyclohexylphenylphosphine ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways involved include interactions with organic substrates and activation of chemical bonds .

Comparison with Similar Compounds

Structural Isomerism: Cis vs. Trans Configurations

- cis-Bis(dicyclohexylphosphine)dihalogeno-nickel(II) Complexes Structure: cis-[NiX₂{P(C₆H₁₁)₂H}₂] (X = Cl or Br). Properties: Confirmed via X-ray diffraction and NMR spectroscopy. Exhibits distinct melting points and spectroscopic signatures compared to trans isomers. Key Difference: The cis configuration alters ligand spatial arrangement, impacting reactivity and solubility .

- trans-Bis(dicyclohexylphenylphosphino)nickel(II) Chloride Structure: Trans configuration reduces ligand-ligand repulsion, enhancing stability. Implications: Trans isomers often exhibit higher thermal stability and different catalytic pathways compared to cis analogs .

Ligand Bulkiness and Steric Effects

Key Observations :

Catalytic Performance and Stability

- trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride

- trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride Reaction Conditions: Likely requires inert atmospheres (argon/vacuum packaging noted in safety data) . Selectivity: Bulky ligands favor reactions with sterically demanding substrates .

Biological Activity

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride, with the chemical formula C36H54Cl2NiP2, is a coordination compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological interactions, and applications in medicinal chemistry.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C36H54Cl2NiP2

- CAS Number: 19232-03-2

- Appearance: Orange to brown to dark purple powder or crystals.

Synthesis:

The synthesis of trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride typically involves:

- Dissolving nickel(II) chloride in a solvent like tetrahydrofuran (THF).

- Adding dicyclohexylphenylphosphine.

- Stirring under an inert atmosphere to prevent oxidation.

- Isolating the product through filtration and recrystallization.

The biological activity of trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is primarily attributed to its ability to coordinate with various biomolecules. The nickel center can interact with organic substrates, influencing biochemical pathways and potentially serving as a catalyst in biological reactions.

Potential Biological Targets:

- Enzymatic reactions involving metal coordination.

- Interaction with nucleophiles in cellular processes.

Research Findings

Recent studies have highlighted the compound's role in catalyzing reactions relevant to drug synthesis and its potential therapeutic applications:

- Catalytic Activity:

- Antimicrobial Properties:

- Case Studies:

Comparative Analysis

A comparison with similar nickel complexes reveals unique properties attributed to the dicyclohexylphenylphosphine ligands:

| Compound Name | Ligands | Unique Features |

|---|---|---|

| trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride | Dicyclohexylphenylphosphine | Enhanced steric and electronic properties |

| Dichlorobis(trimethylphosphine)nickel(II) | Trimethylphosphine | Less steric hindrance, different reactivity profile |

| Dichlorobis(triphenylphosphine)nickel(II) | Triphenylphosphine | Similar applications but lower catalytic efficiency |

Q & A

Q. What are the established synthetic methods for preparing trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized by reacting nickel(II) chloride with dicyclohexylphenylphosphine ligands under inert conditions. Key factors include stoichiometric ratios (e.g., 1:2 Ni:ligand), solvent choice (e.g., dichloromethane or THF), and temperature control (room temperature to reflux). Purification often involves recrystallization from non-polar solvents to isolate the trans-isomer . Yield optimization requires rigorous exclusion of moisture and oxygen to prevent ligand oxidation or nickel reduction.

Q. How is the molecular structure of trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride characterized using X-ray crystallography?

Single-crystal X-ray diffraction confirms the octahedral geometry with two chloride ligands in trans positions and two phosphine ligands occupying equatorial sites. Structural parameters include Ni–P bond lengths (~2.2–2.3 Å) and Ni–Cl distances (~2.4 Å). The trans configuration is validated by ligand dihedral angles and crystallographic symmetry .

Q. What role does trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride play in catalytic cross-coupling reactions?

This complex facilitates Kumada, Suzuki-Miyaura, and Negishi couplings due to its ability to stabilize low-valent nickel intermediates. The bulky dicyclohexylphenylphosphine ligands enhance steric protection, reducing unwanted side reactions like β-hydride elimination. Compared to less bulky catalysts (e.g., NiCl₂(PPh₃)₂), it exhibits higher thermal stability but may require elevated temperatures for activation .

Advanced Research Questions

Q. What spectroscopic techniques (e.g., UV-Vis, EPR) are employed to study the electronic properties of trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride in solution?

UV-Vis spectroscopy identifies d-d transitions (~500–600 nm) indicative of octahedral Ni(II) geometry. EPR silence confirms the low-spin d⁸ configuration. Cyclic voltammetry reveals redox potentials for Ni(II)/Ni(I) couples, which correlate with catalytic activity in electron-transfer reactions. Solvatochromic shifts in UV-Vis spectra further probe ligand-field strength and solvent interactions .

Q. How does the choice of solvent and temperature affect the stability and reactivity of trans-Bis(dicyclohexylphosphino)nickel(II) chloride in catalytic cycles?

Polar aprotic solvents (e.g., DMF) stabilize the Ni(II) center but may coordinate competitively, reducing catalytic turnover. Elevated temperatures (>80°C) accelerate ligand dissociation, which is critical for oxidative addition but risks decomposition. Hydrothermal studies show chloride ligand lability increases in aqueous systems, altering speciation (e.g., [NiCl₄]²⁻ formation) and catalytic pathways .

Q. What strategies resolve contradictions in catalytic efficiency data for this complex under varying experimental conditions?

Inconsistent turnover numbers (TONs) often arise from trace moisture or oxygen. Rigorous drying of solvents and substrates (e.g., molecular sieves) and in situ monitoring (e.g., GC-MS) improve reproducibility. Kinetic studies under controlled atmospheres (Ar/glovebox) isolate variables like ligand degradation or nickel nanoparticle formation .

Q. How does the steric bulk of dicyclohexylphenylphosphino ligands influence the catalytic mechanism compared to less bulky phosphines?

The bulky ligands hinder substrate access to the Ni center, favoring mono-ligated intermediates in cross-coupling. This steric effect increases selectivity for aryl-aryl couplings over aliphatic substrates. Computational studies (DFT) show reduced electron density at Ni due to ligand electron-withdrawing effects, modulating oxidative addition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.